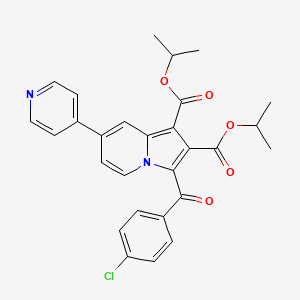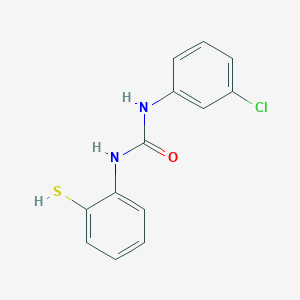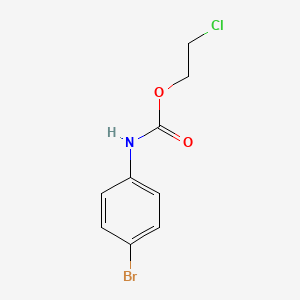
2,4-Dichloro-4'-(methylthio)benzanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-4’-(methylthio)benzanilide is an organic compound with the molecular formula C14H11Cl2NOS and a molecular weight of 312.22 g/mol It is a member of the benzanilide family, characterized by the presence of a benzanilide core structure with additional substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-4’-(methylthio)benzanilide typically involves the reaction of 2,4-dichloroaniline with 4-(methylthio)benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of 2,4-Dichloro-4’-(methylthio)benzanilide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-4’-(methylthio)benzanilide undergoes several types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzanilides with different functional groups.
Scientific Research Applications
2,4-Dichloro-4’-(methylthio)benzanilide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-4’-(methylthio)benzanilide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
2,4-Dichloro-4’-(methylthio)benzanilide can be compared with other similar compounds, such as:
2,4-Dichloro-4’-(N-methylacetamido)benzanilide: Similar structure but with an N-methylacetamido group instead of a methylthio group.
3,4-Dichloro-2’-(4-methylphenylazo)benzanilide: Contains an azo group and a different substitution pattern on the aromatic ring.
4-Chloro-4’-(methylthio)benzanilide: Similar structure but with only one chlorine atom on the aromatic ring.
Properties
Molecular Formula |
C14H11Cl2NOS |
|---|---|
Molecular Weight |
312.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(4-methylsulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H11Cl2NOS/c1-19-11-5-3-10(4-6-11)17-14(18)12-7-2-9(15)8-13(12)16/h2-8H,1H3,(H,17,18) |
InChI Key |
FZVHZJIOWBGQOW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-7-hydroxy-8h-1-thiacyclopenta[a]indene-3-carboxylate](/img/structure/B11954705.png)











![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B11954771.png)

